molecular formula C18H20O B14284824 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene CAS No. 134310-99-9

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene

Cat. No.: B14284824
CAS No.: 134310-99-9
M. Wt: 252.3 g/mol
InChI Key: LNVBLCYICHZDTD-UHFFFAOYSA-N
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Description

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is an organic compound with a complex structure that includes a methoxy group and a butenyl chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylbut-3-en-1-yl bromide with sodium methoxide in methanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the butenyl chain can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): Similar structure with a methoxy group attached to a benzene ring.

    4-Methoxytoluene: Contains a methoxy group and a methyl group attached to a benzene ring.

    p-Cymenene: Features a methyl and an isopropenyl group attached to a benzene ring.

Uniqueness

1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is unique due to the presence of both a methoxy group and a butenyl chain, which confer distinct chemical and physical properties

Properties

CAS No.

134310-99-9

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methylphenyl)but-3-enyl]benzene

InChI

InChI=1S/C18H20O/c1-4-5-18(15-8-6-14(2)7-9-15)16-10-12-17(19-3)13-11-16/h4,6-13,18H,1,5H2,2-3H3

InChI Key

LNVBLCYICHZDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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